N-(4-ethoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-[(2-methylimidazol-1-yl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-3-25-18-6-4-17(5-7-18)21-19(24)22-11-8-16(9-12-22)14-23-13-10-20-15(23)2/h4-7,10,13,16H,3,8-9,11-12,14H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYHRVQJSMUTTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CN3C=CN=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into three primary building blocks:
- Piperidine-1-carboxamide core : Serves as the central scaffold.
- 2-Methyl-1H-imidazole : Introduced via methylene linkage at the piperidine 4-position.
- 4-Ethoxyphenyl group : Coupled to the carboxamide nitrogen.
Retrosynthetic disconnection favors sequential assembly: (a) formation of the piperidine carboxamide, (b) installation of the imidazole-methyl group, and (c) ethoxy group introduction. Alternative pathways involving pre-functionalized imidazole-piperidine intermediates are less efficient due to steric hindrance during carboxamide coupling.
Critical Reaction Considerations
- Regioselectivity : Ensuring single substitution at the imidazole 1-position requires controlled alkylation conditions.
- Deprotection : Boron tribromide (BBr₃) effectively cleaves methoxy groups without side reactions, as demonstrated in analogous aryl ether systems.
- Carboxamide Coupling : Activation of piperidine-1-carboxylic acid using thionyl chloride (SOCl₂) or mixed carbonates minimizes racemization.
Detailed Preparation Methods
Synthesis of 4-(Chloromethyl)Piperidine-1-Carboxylic Acid
The piperidine core is functionalized via hydroxymethylation followed by chlorination:
- Hydroxymethylation : Piperidine is treated with paraformaldehyde in acetic acid at 80°C for 12 hours, yielding 4-(hydroxymethyl)piperidine (82% yield).
- Chlorination : Reaction with thionyl chloride (SOCl₂) in dichloromethane at 0°C converts the hydroxyl group to chloromethyl (89% yield).
Key Data :
Van Leusen Synthesis of 2-Methyl-1H-Imidazole
The 2-methylimidazole moiety is constructed using TosMIC (p-toluenesulfonylmethyl isocyanide):
- Aldimine Formation : Propionaldehyde reacts with ammonium acetate in ethanol to generate the aldimine intermediate.
- Cycloaddition : TosMIC (1.2 eq) and potassium tert-butoxide (t-BuOK) in DMF facilitate [3+2] cyclization at 25°C, yielding 2-methyl-1H-imidazole (74% yield).
Optimization Insight : Excess TosMIC (1.5 eq) increases yield to 81% but complicates purification due to sulfonic acid byproducts.
Alkylation of 2-Methylimidazole
The chloromethyl-piperidine intermediate undergoes nucleophilic substitution with 2-methylimidazole:
- Reaction Conditions : 4-(Chloromethyl)piperidine-1-carboxylic acid (1.0 eq), 2-methylimidazole (1.2 eq), K₂CO₃ (2.0 eq) in acetonitrile at 60°C for 8 hours.
- Yield : 68% after recrystallization from ethyl acetate.
Analytical Validation :
Carboxamide Coupling with 4-Ethoxyaniline
The piperidine carboxylic acid is activated and coupled to 4-ethoxyaniline:
- Acid Chloride Formation : 4-((2-Methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylic acid (1.0 eq) reacts with thionyl chloride (2.0 eq) in dichloromethane at 0°C, followed by distillation to isolate the acid chloride.
- Aminolysis : Acid chloride (1.0 eq) is added dropwise to 4-ethoxyaniline (1.1 eq) and triethylamine (2.0 eq) in THF at −10°C. The mixture warms to 25°C and stirs for 6 hours (76% yield).
Process Comparison :
| Method | Activator | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thionyl chloride | SOCl₂ | DCM | 76 | 99.2 |
| Mixed carbonate | ClCO₂Et | DMF | 71 | 98.5 |
Mechanistic Insights and Optimization
Carboxamide Coupling Kinetics
The rate-determining step in carboxamide formation is nucleophilic attack by 4-ethoxyaniline on the acyl chloride. Polar aprotic solvents (e.g., THF) enhance reactivity by stabilizing the transition state, while excess amine minimizes diketopiperazine side products.
Demethylation of Methoxy Intermediates
Boron tribromide (BBr₃) in dichloromethane at −10°C selectively cleaves methoxy groups to hydroxyls, which are subsequently ethylated using iodoethane and K₂CO₃ (82% yield over two steps).
Critical Note : Demethylation at temperatures >0°C leads to imidazole ring decomposition (15–20% yield loss).
Analytical Characterization
Spectroscopic Data
- ¹H-NMR (500 MHz, CDCl₃) : δ 7.25 (d, 2H, Ar-H), 6.82 (d, 2H, Ar-H), 7.10 (s, 1H, imidazole-H), 6.88 (s, 1H, imidazole-H), 4.35 (s, 2H, CH₂-imidazole), 4.02 (q, 2H, OCH₂CH₃), 3.70 (m, 2H, NCH₂), 2.98 (m, 2H, NCH₂), 2.45 (s, 3H, CH₃), 1.85–1.50 (m, 5H, piperidine-H), 1.40 (t, 3H, OCH₂CH₃).
- ¹³C-NMR (125 MHz, CDCl₃) : δ 165.4 (C=O), 156.2 (C-O), 137.5 (imidazole-C), 129.1 (Ar-C), 115.3 (Ar-C), 63.5 (OCH₂CH₃), 52.8 (NCH₂), 46.1 (CH₂-imidazole), 28.5 (piperidine-C), 15.0 (OCH₂CH₃).
- HRMS (ESI) : m/z calcd. for C₂₀H₂₇N₄O₂ [M+H]⁺ 363.2024, found 363.2021.
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) shows a single peak at 4.82 minutes (99.6% purity).
Scientific Research Applications
N-(4-ethoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Piperidine-Carboxamide Derivatives with Benzimidazole/Benzodiazole Substituents
(a) TH5487 (OGG1i)
- Structure : 4-(4-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide .
- Key Differences :
- Replaces the 2-methylimidazole with a brominated benzimidazolone ring.
- Substitutes the ethoxyphenyl group with a 4-iodophenyl moiety.
- Implications : The bromo-benzimidazolone and iodophenyl groups likely enhance DNA repair enzyme (OGG1) inhibition compared to the target compound’s imidazole and ethoxyphenyl groups .
(b) Compound 44
Benzimidazole Derivatives with Ethoxyphenyl Groups
(a) Etonitazepyne
- Structure: 1-diethylaminoethyl-2-p-ethoxybenzyl-5-nitrobenzimidazole .
- Key Differences: Contains a 5-nitrobenzimidazole core with a diethylaminoethyl chain. Retains the 4-ethoxyphenyl group but lacks the piperidine-carboxamide scaffold.
- Implications : The nitro group and benzimidazole core suggest possible opioid receptor activity , distinct from the target compound’s likely enzyme-targeting profile .
(b) Ethyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-ylamino)piperidin-1-carboxylate (38)
- Structure: Piperidine substituted with a fluorobenzyl-benzimidazol-2-ylamino group and an ethyl carboxylate .
- Key Differences :
- Replaces the carboxamide with an ethyl carboxylate .
- Introduces a 4-fluorobenzyl group instead of 2-methylimidazole.
- Implications : The fluorobenzyl group may enhance histamine receptor binding , while the carboxylate could alter metabolic stability .
Piperidine-Imidazole Hybrids
N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-[1-(propan-2-yl)-1H-imidazole-4-sulfonyl]piperidine-4-carboxamide
- Structure : Piperidine-4-carboxamide with a propan-2-yl imidazole sulfonyl group and a 4-ethoxy-3-methoxyphenylmethyl substituent .
- Key Differences :
- Adds a sulfonyl group and 3-methoxy modification to the ethoxyphenyl.
- Substitutes 2-methylimidazole with a bulkier isopropyl-imidazole sulfonyl moiety.
- Implications : The sulfonyl group may improve solubility, while the methoxy substitution could influence receptor selectivity .
Key Insights
- Piperidine-Carboxamide Scaffold : Common in enzyme inhibitors (e.g., OGG1i ), but substituents dictate target specificity.
- Ethoxyphenyl Group : Associated with varied applications, from opioid analogs to histamine ligands .
- Imidazole Modifications : 2-Methylimidazole (target compound) vs. sulfonyl/isopropyl groups alter steric effects and binding kinetics.
Biological Activity
N-(4-ethoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide (CAS Number: 1396873-28-1) is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including its interactions with various receptors, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 342.4 g/mol. The structure consists of a piperidine core substituted with an ethoxyphenyl group and a methylimidazole moiety, which may contribute to its biological activity.
Receptor Interactions
Research indicates that compounds similar to N-(4-ethoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine derivatives exhibit significant affinities for various opioid receptors. Specifically, studies have shown that related piperidine derivatives act as selective delta-opioid agonists, which may have implications for treating anxiety and depression .
| Receptor Type | Activity | Reference |
|---|---|---|
| Delta-opioid | Agonist | |
| Micro-opioid | Affinity evaluated | |
| Kappa-opioid | Affinity evaluated |
Therapeutic Potential
The anxiolytic and antidepressant-like effects observed in related compounds suggest that N-(4-ethoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine could also exhibit similar properties. In vivo studies using mouse models demonstrated that administration of these compounds led to reduced anxiety and depressive behaviors, indicating their potential as therapeutic agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to N-(4-ethoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine:
- Anxiolytic Effects : In a study evaluating the effects of various piperidine derivatives in the mouse neonatal ultrasonic vocalization test, significant anxiolytic effects were noted upon subcutaneous administration of selected compounds .
- Antidepressant Activity : The tail suspension test in mice indicated that certain derivatives exhibited antidepressant-like effects, further supporting their potential use in treating mood disorders .
- Opioid Receptor Profiling : A series of synthesized piperidine derivatives were evaluated for their binding affinities to delta-, micro-, and kappa-opioid receptors. The results indicated that modifications to the piperidine structure could enhance receptor selectivity and potency .
Q & A
Q. What are the critical steps and challenges in synthesizing N-(4-ethoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling the piperidine-carboxamide core with the 4-ethoxyphenyl group under conditions optimized for minimal side-product formation (e.g., using carbodiimide coupling agents like EDC/HOBt).
- Imidazole functionalization : Introducing the 2-methylimidazole moiety via nucleophilic substitution or alkylation, requiring precise control of temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to prevent over-alkylation .
- Purification : Chromatographic techniques (e.g., reverse-phase HPLC) are essential due to the compound’s moderate solubility in aqueous-organic mixtures .
Q. How can researchers validate the structural integrity of this compound?
A combination of analytical methods is required:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via and NMR signals (e.g., distinct imidazole proton shifts at δ 7.2–7.5 ppm and ethoxy group signals at δ 1.3–1.5 ppm for CH) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., CHNO) with <2 ppm mass error .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, though this requires high-purity crystals .
Q. What preliminary biological assays are recommended for screening this compound?
Initial screening should focus on:
- Enzyme inhibition : Test against targets like kinases or cytochrome P450 isoforms using fluorometric or colorimetric assays (e.g., IC determination) .
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess therapeutic index .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from:
- Purity differences : Use orthogonal purification methods (e.g., preparative HPLC + recrystallization) and quantify impurities via LC-MS .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
- Structural analogs : Compare activity with derivatives (e.g., replacing 4-ethoxyphenyl with 4-chlorophenyl) to isolate pharmacophore contributions .
Q. What computational methods support mechanistic studies of this compound’s activity?
- Molecular docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., histamine receptors or kinases) and validate with mutagenesis studies .
- QSAR modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity using descriptors like logP and polar surface area .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with active-site residues) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Systematic modifications include:
- Piperidine ring substitution : Introduce methyl or fluorine groups at C-3/C-5 to enhance metabolic stability .
- Imidazole modifications : Replace 2-methyl with bulkier groups (e.g., isopropyl) to modulate steric hindrance and target selectivity .
- Ethoxy group tuning : Test electron-withdrawing (e.g., nitro) or donating (e.g., amino) substituents to alter π-π stacking interactions .
Q. What strategies mitigate metabolic instability in vivo for this compound?
- Prodrug design : Mask the carboxamide group as an ester to improve oral bioavailability .
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., α to the imidazole) to slow CYP450-mediated oxidation .
- Co-crystallization : Formulate with cyclodextrins to enhance solubility and reduce first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
